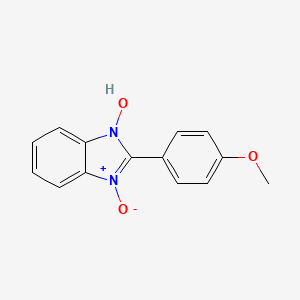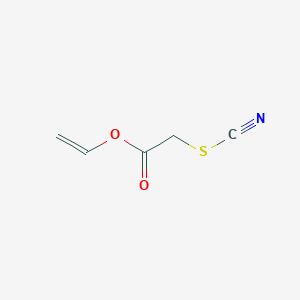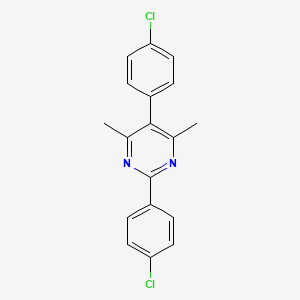![molecular formula C14H18N4O3 B14350710 2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one] CAS No. 93274-34-1](/img/structure/B14350710.png)
2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one] is a chemical compound with the molecular formula C14H18N4O3. It is characterized by the presence of two pyrazole rings connected by an oxygen bridge, each substituted with a 3,5-dimethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one] typically involves the reaction of 3,5-dimethylpyrazole with an appropriate bridging agent, such as an alkyl halide or an ester. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyrazole rings can participate in substitution reactions, where substituents on the rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced pyrazole derivatives, and substitution reactions can result in a variety of substituted pyrazole compounds .
Wissenschaftliche Forschungsanwendungen
2,2’-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one] has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one] involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its pyrazole rings may interact with biological macromolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z,Z)-2,2’-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethenol]: A similar compound with an ethenol group instead of an ethanone group.
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2’-bipyridine: Another related compound used as a ligand in coordination chemistry.
Uniqueness
2,2’-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one] is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions.
Eigenschaften
CAS-Nummer |
93274-34-1 |
|---|---|
Molekularformel |
C14H18N4O3 |
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
1-(3,5-dimethylpyrazol-1-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethoxy]ethanone |
InChI |
InChI=1S/C14H18N4O3/c1-9-5-11(3)17(15-9)13(19)7-21-8-14(20)18-12(4)6-10(2)16-18/h5-6H,7-8H2,1-4H3 |
InChI-Schlüssel |
HVJVFTTZBMNRIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C(=O)COCC(=O)N2C(=CC(=N2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)

![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)

![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)

![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
![4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14350689.png)
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)


